8-Isopropenyl-1-naphthoic acid

Description

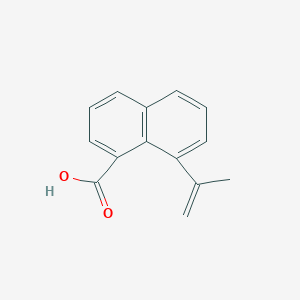

8-Isopropenyl-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and an isopropenyl substituent at the 8-position of the naphthalene ring. Its structure combines aromaticity with steric and electronic effects from the isopropenyl group, influencing reactivity and physicochemical properties such as solubility and acidity.

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24g/mol |

IUPAC Name |

8-prop-1-en-2-ylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C14H12O2/c1-9(2)11-7-3-5-10-6-4-8-12(13(10)11)14(15)16/h3-8H,1H2,2H3,(H,15,16) |

InChI Key |

QOACMPIOQHEHBS-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC=CC2=C1C(=CC=C2)C(=O)O |

Canonical SMILES |

CC(=C)C1=CC=CC2=C1C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Naphthoic Acid Family

Key structural analogues include halogenated derivatives (e.g., 8-chloro- and 8-iodo-1-naphthoic acids) and alkyl-substituted variants (e.g., tetrahydro-isopropyl derivatives). These compounds share the naphthalene backbone with a carboxylic acid at position 1 but differ in substituents at position 8, leading to distinct chemical behaviors.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility: 8-Chloro-1-naphthoic acid shows moderate solubility in polar aprotic solvents (e.g., DMF), while the isopropenyl derivative is more soluble in nonpolar solvents like toluene due to its hydrophobic substituent.

- Thermal Stability : The iodo derivative (8-iodo-1-naphthoic acid) may decompose at lower temperatures due to the labile C–I bond, whereas the isopropenyl analogue is thermally stable up to 150°C .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-isopropenyl-1-naphthoic acid, and how do proximity effects influence its reactivity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or carboxylation of naphthalene derivatives, followed by functionalization of the isopropenyl group. Proximity effects, such as steric hindrance from the isopropenyl group at position 8, may inhibit esterification or nucleophilic substitution at position 1. For characterization, combine NMR (to confirm substitution patterns) and HPLC (for purity >98%, as per standards for related naphthoic acids ).

Q. How should researchers characterize the solubility and stability of this compound under varying conditions?

- Methodological Answer : Conduct systematic solubility tests in polar (water, ethanol) and non-polar solvents (hexane, DCM) at controlled temperatures. Stability studies should include pH-dependent degradation assays (e.g., acidic/basic hydrolysis) and thermal analysis (TGA/DSC). Reference protocols for naphthoic acid derivatives suggest insolubility in cold water but partial solubility in hot ethanol .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer : Use - and -NMR to confirm the naphthalene backbone and isopropenyl group. IR spectroscopy can identify carboxylic acid O-H stretches (~2500–3000 cm). Mass spectrometry (HRMS) validates molecular weight. Cross-reference with databases for related compounds (e.g., 2-hydroxy-1-naphthoic acid ).

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Compare with experimental results (e.g., unexpected regioselectivity in electrophilic substitutions due to steric/electronic effects from the isopropenyl group). Validate models using crystallographic data (if available) .

Q. What experimental designs are optimal for studying the compound’s interactions with metal surfaces or nanoparticles?

- Methodological Answer : Use surface-enhanced Raman spectroscopy (SERS) or XPS to analyze adsorption behavior. Design experiments with controlled variables: surface morphology (e.g., Au vs. Ag nanoparticles), solvent polarity, and concentration. Reference studies on naphthoic acid adsorption on indoor surfaces .

Q. How should researchers resolve contradictions in catalytic activity data for derivatives of this compound?

- Methodological Answer : Perform kinetic studies under identical conditions (temperature, solvent, catalyst loading). Use statistical tools (ANOVA) to identify outliers. Replicate experiments with purified intermediates to rule out byproduct interference. Document protocols rigorously to ensure reproducibility .

Methodological Guidance for Data Reporting

Q. What are the best practices for documenting synthetic procedures and spectral data?

- Answer : Follow IUPAC guidelines:

- Experimental Section : Include detailed steps (reagents, temperatures, reaction times) and characterization data (yield, melting point, spectral peaks).

- Supporting Information : Provide raw NMR/FID files, chromatograms, and crystallographic data (if applicable). For new compounds, ensure purity >95% via HPLC .

Q. How to design a study comparing the reactivity of this compound with its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.